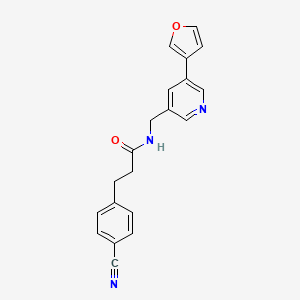

3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Description

3-(4-Cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-cyanophenyl group at the 3-position and a pyridinylmethyl moiety bearing a furan-3-yl substituent at the 5-position. The 4-cyanophenyl group may enhance metabolic stability and binding affinity to hydrophobic targets, while the pyridine-furan hybrid moiety could contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJHUUSKOMGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:

Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then diazotized and reacted with copper(I) cyanide to form 4-cyanophenylamine.

Synthesis of the Furan-Pyridine Intermediate: The furan ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst. The pyridine ring is typically formed through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reaction: The final step involves coupling the 4-cyanophenylamine with the furan-pyridine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit promising antibacterial properties. For instance, derivatives containing furan and pyridine moieties have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the furan ring has been linked to enhanced interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

2. Anti-inflammatory Properties

Research indicates that compounds like 3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide may act as GPR84 antagonists, which are pivotal in treating inflammatory diseases. The modulation of GPR84 has been associated with reduced inflammatory responses in preclinical models .

3. Cancer Therapeutics

The compound's structure suggests potential activity in cancer treatment. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival. The furan and pyridine components may contribute to their effectiveness by enhancing bioavailability and selectivity towards cancer cells .

Biochemical Applications

1. Enzyme Inhibition

The structural characteristics of this compound suggest it could serve as an enzyme inhibitor. Compounds that share structural similarities have been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators .

2. Molecular Probes

Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes. The incorporation of furan and pyridine rings may allow for specific binding to target proteins, facilitating the exploration of biological mechanisms at the molecular level .

Material Science Applications

1. Organic Electronics

The electronic properties of compounds containing furan and pyridine rings make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these materials to facilitate charge transport can lead to enhanced performance in electronic devices .

2. Drug Delivery Systems

The amphiphilic nature of compounds like this compound allows for their use in drug delivery systems. By modifying their solubility properties, researchers can design nanoparticles that improve the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antibacterial Evaluation | Compounds with similar structures showed moderate to good activity against Staphylococcus aureus and Escherichia coli | Antimicrobial agents |

| GPR84 Antagonism | Demonstrated efficacy in reducing inflammation in animal models | Anti-inflammatory therapies |

| Enzyme Inhibition Assay | Inhibition of COX enzymes leading to decreased inflammatory markers | Pain management |

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π stacking interactions, while the furan and pyridine rings can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Backbone and Substituent Variations

- Target Compound vs. 7c (): The target compound replaces the oxadiazole-thiazole-sulfanyl motif in 7c with a pyridine-furan hybrid. This substitution likely reduces molecular weight (~344 vs. 375 g/mol) and alters solubility due to the absence of sulfur atoms and oxadiazole rings.

- Target Compound vs. 31 (): Compound 31 features a thiazole ring linked to a 4-fluorophenyl group, whereas the target employs a pyridine-furan system. Both retain a furan moiety, but the fluorophenyl group in 31 enhances lipophilicity (clogP ~3.2 estimated) compared to the cyanophenyl group (clogP ~2.8 estimated). The thiazole in 31 is critical for its KPNB1 inhibitory activity, suggesting that the pyridine-furan system in the target may target different pathways .

Physicochemical Properties

- Melting Points:

Analogues like 7c and 7d () exhibit melting points of 134–178°C, correlating with their crystalline oxadiazole-thiazole frameworks. The target compound’s pyridine-furan system may lower its melting point due to reduced symmetry . - Spectral Data:

While the target’s spectral data are unavailable, analogues in and confirm propanamide structures via IR (amide C=O stretch ~1650–1680 cm⁻¹) and NMR (proton signals for aromatic and methylene groups) .

Research Implications and Limitations

The structural diversity of propanamide derivatives underscores their adaptability in drug and agrochemical design. However, the absence of direct data for the target compound limits mechanistic insights. Future studies should prioritize synthesizing the target and evaluating its activity against cancer targets (e.g., kinases) or agricultural pests, leveraging lessons from analogues like 31 and P10 .

Biological Activity

3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The compound features a cyanophenyl group, a furan ring, and a pyridine moiety, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds with similar structures often exhibit:

- Antiviral Activity : Compounds containing pyridine and furan rings have demonstrated significant antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Antimicrobial Properties : The presence of the furan and pyridine groups can enhance antibacterial and antifungal activities. Studies have shown that derivatives of similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In a study examining various N-heterocycles as antiviral agents, compounds similar to this compound showed promising results. The effective concentration (EC50) values for related compounds ranged from 130 to 263 μM, indicating moderate antiviral efficacy against specific viral strains .

Antimicrobial Activity

The antimicrobial activity of related compounds has been documented with minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

- Antiviral Screening : A study screened various N-pyridyl derivatives for their ability to inhibit viral replication. Compounds structurally related to our target compound were found to inhibit reverse transcriptase activity significantly, suggesting potential in treating viral infections .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of pyridine derivatives against a range of pathogens. The study concluded that modifications to the phenyl ring could enhance antibacterial potency, thereby supporting further exploration of structural analogs like this compound .

Q & A

Q. What are the recommended synthetic routes for 3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:

Cyanophenyl Group Introduction : Start with a Suzuki-Miyaura coupling to attach the 4-cyanophenyl moiety to a propanamide backbone .

Pyridine-Furan Assembly : Use cross-coupling reactions (e.g., Buchwald-Hartwig) to integrate the 5-(furan-3-yl)pyridine fragment .

Amide Bond Formation : Couple the intermediates via EDC/HOBt-mediated amidation .

Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid side products like over-oxidation of the furan ring .

Q. Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity, especially distinguishing pyridine and furan protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : If crystalline, use SHELXL for refinement to resolve stereochemical ambiguities .

Data Interpretation Tip : Cross-verify NMR shifts with computational tools (e.g., DFT) for challenging peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications to the cyanophenyl (e.g., nitro, halogen) or furan (e.g., methyl, thiophene) groups .

- Biological Assays : Test analogs against target proteins (e.g., TRPV1, kinases) using IC measurements. For TRPV1, use calcium flux assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Example : shows alkoxy chain modifications on pyridine improve TRPV1 antagonism, suggesting similar strategies here .

Q. How to resolve contradictions in biological assay data across research groups?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell line origin, solvent (DMSO concentration), and incubation time .

- Validate Target Engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s TRPV1 antagonists) to identify trends .

Q. What are the best practices for optimizing synthetic yield and purity?

Methodological Answer:

- Purification : Use flash chromatography (gradient elution) or preparative HPLC to isolate the product from regioisomers .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for coupling steps to minimize side reactions .

- Analytical QC : Monitor reactions via TLC and LC-MS. For example, achieved >70% yield by optimizing reaction time and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.